molecular formula C8H9ClN2O2 B3190078 5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester CAS No. 390816-56-5

5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester

Cat. No.: B3190078
CAS No.: 390816-56-5
M. Wt: 200.62 g/mol
InChI Key: OLCXDHSNTGPXBL-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester (CAS: 390816-56-5) is a pyridine derivative characterized by a substituted pyridine ring with amino (–NH₂) and chloro (–Cl) groups at positions 5 and 6, respectively, and an ethyl ester (–COOCH₂CH₃) at position 2. This compound is structurally significant due to its electron-rich pyridine core and functional group diversity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and ligand design . Its molecular formula is C₉H₁₀ClN₂O₂, with a molecular weight of 228.65 g/mol.

Properties

IUPAC Name

ethyl 5-amino-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCXDHSNTGPXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloronicotinic acid.

    Amination: The 6-chloronicotinic acid undergoes an amination reaction to introduce the amino group at the 5-position. This can be achieved using ammonia or an amine under suitable conditions.

    Esterification: The resulting 5-amino-6-chloronicotinic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of 5-amino-6-substituted-3-pyridinecarboxylic acid ethyl ester derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Hydrolysis: Formation of 5-amino-6-chloro-3-pyridinecarboxylic acid.

Scientific Research Applications

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester 5-NH₂, 6-Cl, 3-COOEt C₉H₁₀ClN₂O₂ 228.65 Ethyl ester enhances lipophilicity; amino and chloro groups enable nucleophilic substitution reactions.
Methyl 6-amino-2-chloro-3-iodoisonicotinate 6-NH₂, 2-Cl, 3-I, 4-COOMe C₇H₆ClIN₂O₂ 312.49 Iodo substituent increases steric bulk and polarizability; methyl ester reduces solubility.
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid 5-Cl, 6-NHEt, 3-COOH C₈H₉ClN₂O₂ 200.62 Carboxylic acid group increases hydrophilicity; ethylamino group enables hydrogen bonding.
6-Chloropyridin-3-yl acetate 6-Cl, 3-OAc C₇H₆ClNO₂ 171.58 Acetate ester is smaller than ethyl ester; lacks amino group, limiting reactivity.

Key Observations :

  • Ethyl ester vs. methyl ester: The ethyl ester in the target compound confers higher lipophilicity compared to methyl esters (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate), which may influence pharmacokinetic properties in drug design .
  • Amino group reactivity: The presence of the 5-amino group distinguishes the target compound from analogs like 6-chloropyridin-3-yl acetate, enabling participation in condensation or cross-coupling reactions .
  • Iodo vs.
Stability and Handling
  • Storage: Pyridine esters with amino groups (e.g., the target compound) are typically stored at 2–8°C under inert conditions to prevent hydrolysis or oxidation, similar to Methyl 6-amino-2-chloro-3-iodoisonicotinate .
  • Decomposition risks : The chloro substituent may render the compound light-sensitive, necessitating protection from UV exposure .

Biological Activity

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester (CAS: 390816-56-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molar Mass200.62 g/mol
Density1.326 g/cm³ (predicted)
Boiling Point338.4 °C (predicted)
pKa0.33 (predicted)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • SIRT1 Activation : Research indicates that compounds similar to this ester can act as activators of SIRT1, a NAD+-dependent deacetylase involved in cellular processes such as DNA repair and metabolism. SIRT1 activation has been linked to protective effects against age-related diseases, including cancer and neurodegeneration .
  • Antimicrobial Properties : Studies have shown that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes, leading to cell death .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties, particularly through inhibition of specific pathways involved in tumor growth and metastasis. In vitro studies have demonstrated efficacy against several cancer cell lines, indicating its role as a possible therapeutic agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's lipophilicity was found to correlate positively with its antibacterial activity, supporting the hypothesis that membrane interaction is crucial for its mechanism .

Anticancer Activity

In a recent investigation, the compound was tested against human lung adenocarcinoma cells (A549). The results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through modulation of key signaling pathways involved in cancer progression. Further studies are needed to elucidate the precise molecular targets and mechanisms involved .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. These compounds are being explored not only for their direct biological activities but also as intermediates in the synthesis of more complex therapeutic agents.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in A549 lung cancer cells
SIRT1 ActivationEnhances cellular metabolism and DNA repair

Q & A

Q. What synthetic routes are recommended for preparing 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester, and how can purity (>95%) be ensured?

The synthesis typically involves:

  • Step 1 : Chlorination of a pyridine precursor (e.g., 5-amino-3-pyridinecarboxylic acid) using POCl₃ or SOCl₂, followed by esterification with ethanol under acidic conditions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water.
  • Purity Validation : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and chlorine substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ expected at m/z 231.05) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (NH₂ stretching) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid formation) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents due to its pyridine core and reactive amino/chloro groups .
  • Case Study : A derivative (CAS 877399-51-4) was utilized in kinase inhibitor optimization via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity for the 6-position chlorine substitution .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., di-chlorinated byproducts) .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., 5-amino-3,6-dichloropyridinecarboxylic acid ethyl ester) .

Q. What computational tools are suitable for predicting the compound’s reactivity in drug design?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) based on the amino and chloro substituents .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites for further functionalization .

Q. How can researchers resolve discrepancies in NMR data for this compound?

  • Scenario : If observed ¹H NMR shifts deviate from literature, perform variable-temperature NMR to assess conformational dynamics (e.g., rotameric equilibria of the ethyl ester) .
  • Cross-Validation : Compare with analogous compounds (e.g., 6-chloro-5-methylpyridine-3-boronic acid, CAS 1003043-40-0) to identify substituent effects .

Q. What strategies mitigate data reproducibility issues in multi-step syntheses?

  • Protocol Standardization : Document reaction parameters (e.g., exact stoichiometry, degassing steps) as in ’s thiophene synthesis .
  • Batch Analysis : Use DOE (Design of Experiments) to identify critical variables (e.g., solvent purity, catalyst aging) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester

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